molecular formula C20H23N7O3S B2683097 N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1021227-51-9

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2683097
CAS No.: 1021227-51-9
M. Wt: 441.51
InChI Key: HPECIXUOVICASQ-UHFFFAOYSA-N
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Description

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound featuring a tetrazole ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a , often involving the reaction of an azide with a nitrile under mild conditions.

    Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the tetrazole derivative with piperazine in the presence of a suitable base.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Acetylation: Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the tetrazole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Similar tetrazole ring structure but with a thiol group instead of a piperazine and sulfonyl group.

    N-(4-(1H-tetrazol-5-yl)phenyl)acetamide: Lacks the piperazine and sulfonyl groups, making it less complex.

    4-(1H-Tetrazol-5-yl)phenylboronic acid: Contains a boronic acid group instead of the piperazine and sulfonyl groups.

Uniqueness

N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a tetrazole ring, piperazine moiety, and sulfonyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

N-[4-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-16(28)21-17-7-9-19(10-8-17)31(29,30)26-13-11-25(12-14-26)15-20-22-23-24-27(20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPECIXUOVICASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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